molecular formula C8H13NO B13487921 [(3-Isocyanopropoxy)methyl]cyclopropane

[(3-Isocyanopropoxy)methyl]cyclopropane

Cat. No.: B13487921
M. Wt: 139.19 g/mol
InChI Key: JBPYSTQMGZINBJ-UHFFFAOYSA-N
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Description

[(3-Isocyanopropoxy)methyl]cyclopropane is an organic compound with a unique structure that combines a cyclopropane ring with an isocyanate functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Isocyanopropoxy)methyl]cyclopropane typically involves the reaction of cyclopropylmethyl alcohol with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopropylmethyl alcohol and an isocyanate source, such as phenyl isocyanate. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

[(3-Isocyanopropoxy)methyl]cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethyl ketone, while reduction can produce cyclopropylmethylamine .

Scientific Research Applications

[(3-Isocyanopropoxy)methyl]cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Isocyanopropoxy)methyl]cyclopropane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, or other biological molecules. This reactivity can lead to the formation of stable covalent bonds, altering the function or activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl isocyanate
  • Cyclopropylmethyl carbamate
  • Cyclopropylmethyl urea

Uniqueness

[(3-Isocyanopropoxy)methyl]cyclopropane is unique due to its combination of a cyclopropane ring and an isocyanate group. This structure imparts distinct reactivity and stability compared to other similar compounds. The presence of the cyclopropane ring adds strain, making the compound more reactive in certain conditions .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-isocyanopropoxymethylcyclopropane

InChI

InChI=1S/C8H13NO/c1-9-5-2-6-10-7-8-3-4-8/h8H,2-7H2

InChI Key

JBPYSTQMGZINBJ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCCOCC1CC1

Origin of Product

United States

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